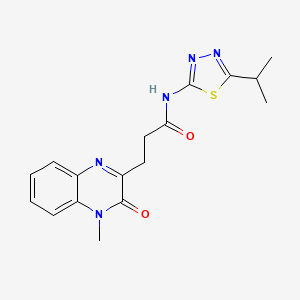

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula |

C17H19N5O2S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C17H19N5O2S/c1-10(2)15-20-21-17(25-15)19-14(23)9-8-12-16(24)22(3)13-7-5-4-6-11(13)18-12/h4-7,10H,8-9H2,1-3H3,(H,19,21,23) |

InChI Key |

UJELUFLAPXLSCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCC2=NC3=CC=CC=C3N(C2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Quinoxaline Derivative Synthesis: The quinoxaline moiety is usually prepared by the condensation of o-phenylenediamine with α-diketones or their equivalents.

Coupling Reaction: The final step involves coupling the thiadiazole and quinoxaline derivatives through an amide bond formation. This can be achieved using coupling reagents such as carbodiimides (e.g., DCC) or other activating agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or quinoxaline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide have shown promising antimicrobial properties. The thiadiazole moiety is known for enhancing the bioactivity of compounds against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. The quinoxaline derivative is recognized for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Toxicological Studies

The compound's safety profile is critical in its application in pharmaceuticals and cosmetics. The TOXIN knowledge graph (TOXIN KG) has been utilized to assess the potential toxicity of cosmetic ingredients, including this compound. It integrates historical animal data with new mechanistic insights from non-animal methodologies to predict repeated-dose toxicity .

Key Findings from Toxicological Assessments

- Liver Toxicity : The compound has been linked to liver toxicity parameters in repeated-dose studies. Tools like the OECD QSAR Toolbox have been employed to predict its metabolic fate and potential toxic effects .

Case Studies

- In Silico Toxicity Prediction : A study utilized the QSAR Toolbox to predict the toxicity of this compound based on structural characteristics. The predictions indicated a moderate risk of hepatotoxicity, necessitating further investigation through in vitro studies to confirm these findings.

- Pharmacological Profiling : Another research effort focused on profiling the compound's activity against G protein-coupled receptors (GPCRs), which are critical targets in drug development. The study highlighted its potential as an agonist or antagonist in various signaling pathways .

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Uniqueness

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to the presence of the isopropyl group on the thiadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including in vitro and in vivo experiments.

The compound has a molecular formula of and a molecular weight of approximately 298.38 g/mol. Its structure features a thiadiazole ring and a quinoxaline moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and quinoxaline structures exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound under study demonstrates significant potential in these areas.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole possess notable antimicrobial activity against various pathogens. For instance, compounds similar to this compound have been reported to exhibit activity against resistant strains of bacteria such as Mycobacterium tuberculosis .

Antiviral Activity

Thiadiazole derivatives have been explored for their antiviral properties. Research suggests that these compounds can inhibit viral replication by interfering with viral enzymes or processes essential for viral life cycles. For example, certain derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase .

Anticancer Activity

The quinoxaline moiety is also associated with anticancer properties. Compounds with this structure have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may target multiple pathways involved in cancer progression.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Antiviral Mechanism :

- Anticancer Properties :

- Research indicated that similar compounds can induce apoptosis in various cancer cell lines through mitochondrial pathways, showcasing their potential as anticancer agents.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.